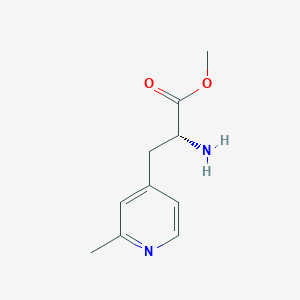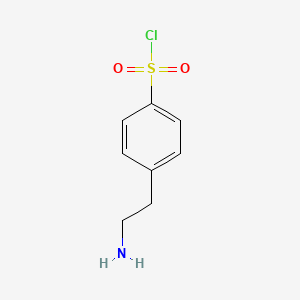![molecular formula C10H5Cl2N3 B12960866 4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)
4,7-Dichloroimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions of the imidazoquinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroimidazo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light .
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,7-Dichloroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt hyphal differentiation and spore germination in fungi. In cancer research, imidazoquinoxaline derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4,7-Dichloroimidazo[1,5-a]quinoxaline: Another dichloro-substituted imidazoquinoxaline with similar chemical properties.
Imiqualines: A class of imidazoquinoxaline derivatives with high cytotoxic activities against melanoma cell lines.
IKK Inhibitor III, BMS-345541: A quinoxaline compound with anti-inflammatory properties, acting as a selective inhibitor of IKK-2.
Uniqueness: 4,7-Dichloroimidazo[1,2-a]quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C10H5Cl2N3 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
4,7-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(5-6)14-9(12)10-13-3-4-15(8)10/h1-5H |
InChI Key |
PRYRVKLRRUYJGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=NC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


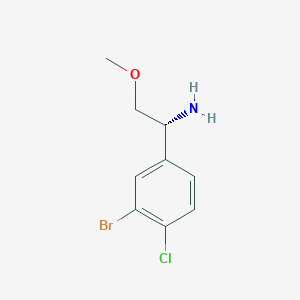
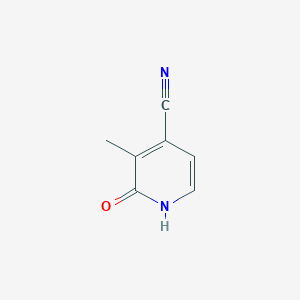
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)


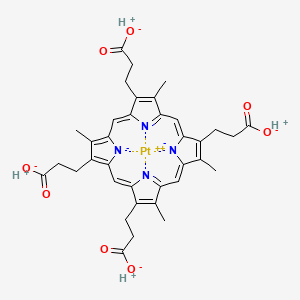
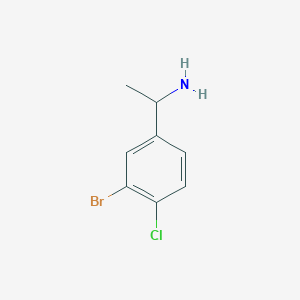
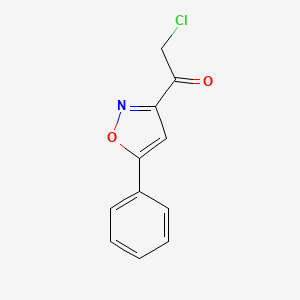
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)
